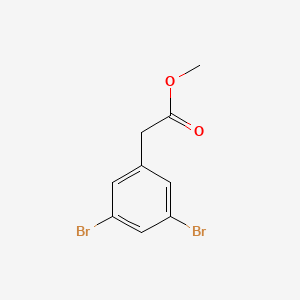

Methyl 2-(3,5-dibromophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(3,5-dibromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHBKRHFZXQOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301975 | |

| Record name | Methyl 3,5-dibromobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644982-90-1 | |

| Record name | Methyl 3,5-dibromobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644982-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dibromobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(3,5-dibromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3,5-dibromophenyl)acetate, with the CAS number 644982-90-1 , is a halogenated aromatic compound that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its structure, featuring a phenylacetic acid methyl ester core substituted with two bromine atoms at the meta positions, offers a unique combination of lipophilicity, metabolic stability, and synthetic versatility. This guide provides a comprehensive overview of its synthesis, properties, potential applications in drug discovery, and essential safety information.

The strategic placement of bromine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. Halogen bonds, for instance, are increasingly recognized as important non-covalent interactions in ligand-protein binding. Furthermore, the presence of bromine can block sites of metabolism, thereby increasing the half-life of a drug candidate. The 3,5-dibromo substitution pattern, in particular, offers a scaffold with C2v symmetry, which can be exploited in the design of specific inhibitors or probes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in both reaction and biological systems.

| Property | Value | Source |

| CAS Number | 644982-90-1 | N/A |

| Molecular Formula | C₉H₈Br₂O₂ | N/A |

| Molecular Weight | 307.97 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor. The general workflow involves the synthesis of the corresponding carboxylic acid followed by its esterification.

Caption: General two-step synthesis workflow for this compound.

Step 1: Synthesis of 3,5-dibromophenylacetic acid

While a direct synthesis of 3,5-dibromophenylacetic acid is not readily found in the provided search results, a plausible route can be inferred from the synthesis of similar compounds like 3,5-dibromosalicylic acid. A common method for introducing bromine atoms to an aromatic ring is through electrophilic aromatic substitution.

Hypothetical Protocol based on related syntheses[1]:

-

Reaction Setup: In a well-ventilated fume hood, dissolve phenylacetic acid in a suitable solvent such as glacial acetic acid or a mixture of p-dioxane and water.

-

Bromination: Slowly add a stoichiometric amount of bromine (2.0-2.2 equivalents) to the solution at room temperature with vigorous stirring. The reaction may be exothermic, and cooling might be necessary to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into a large volume of cold water to precipitate the crude product. The solid is then collected by vacuum filtration and washed with water to remove any residual acid and bromine.

-

Purification: The crude 3,5-dibromophenylacetic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Step 2: Fischer Esterification

The conversion of the carboxylic acid to its methyl ester is a classic Fischer esterification reaction. This acid-catalyzed reaction is an equilibrium process.[2][3][4]

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dibromophenylacetic acid in an excess of anhydrous methanol. Methanol acts as both the reactant and the solvent, which helps to drive the equilibrium towards the product side.[2]

-

Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.[2]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Caption: Key components of the Fischer esterification of 3,5-dibromophenylacetic acid.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity.[5][6][7][8] The 3,5-dibromophenyl moiety can be incorporated into various molecular scaffolds to modulate their pharmacological properties.

Key Roles in Drug Design:

-

Scaffold for Lead Optimization: The phenylacetic acid framework is a common motif in many biologically active compounds. The dibromo substitution provides a starting point for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the chemical space around a lead compound.

-

Modulation of Physicochemical Properties: The two bromine atoms significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. However, this must be carefully balanced to maintain adequate aqueous solubility.

-

Metabolic Stability: The carbon-bromine bond is generally stable to metabolic degradation. Introducing bromine atoms at the 3 and 5 positions can block potential sites of aromatic hydroxylation, a common metabolic pathway, thereby increasing the in vivo half-life of a drug candidate.

-

Halogen Bonding: The bromine atoms can act as halogen bond donors, forming specific interactions with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in the active site of a target protein. This can contribute to enhanced binding affinity and selectivity.

-

Structural Rigidity: The bulky bromine atoms can restrict the rotation of the phenyl ring, which may be advantageous for locking the molecule into a bioactive conformation.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 644982-90-1) was not found. Therefore, it is crucial to handle this compound with the same precautions as other halogenated aromatic compounds of similar structure.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12][13][14]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][11]

-

Eye Contact: In case of contact with eyes, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[12]

-

Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.[12]

-

Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Hazard Classification (Inferred):

Based on similar brominated aromatic compounds, this compound may be classified as:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern offers a range of opportunities to fine-tune the properties of bioactive molecules. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for its effective utilization in the research and development of new therapeutic agents. Further exploration of its applications in the synthesis of novel compounds is warranted to fully realize its potential.

References

-

Synthesis of 3,5-Dinitrosalicylic acid. (2017, April 6). YouTube. [Link]

- Dow Chemical Co. (1968). Preparation of 3, 5-dibromo-salicylic acid. U.S.

-

3,5-dinitrobenzoic acid. Organic Syntheses Procedure. [Link]

-

Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry. (2022, August 25). YouTube. [Link]

-

Give a detailed, stepwise mechanism for the Fischer esterification of acetic acid with methanol. Homework.Study.com. [Link]

- Production process for synthesizing 3,5-dibromonitrobenzene. (2014).

- Reyes-Melo, F., et al. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(15), 2789.

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

- Sakurai, Y., et al. (2022). Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells. Molecules, 27(12), 3702.

-

Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20). TUODA. [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

-

MATERIAL SAFETY DATA SHEET. (2012, July 27). [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. [Link]

-

Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024, February 2). ResearchGate. [Link]

-

The Role of 3-Acetyl-2,5-dichlorothiophene in Organic Synthesis. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules?. (n.d.). ChemRxiv. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. [Link]

- El-Faham, A., et al. (2017). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Journal of Molecular Structure, 1149, 582-591.

-

Scientists Harness Light-Driven Reactions To Create Key Drug Compounds. (2025, March 24). Technology Networks. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Molecular properties, including chameleonicity, as essential tools for designing the next generation of oral beyond rule of five drugs. (2024, August 27). ADMET and DMPK. [Link]

- Syntilo CR 68 - SAFETY DATA SHEET. (2025, October 31). [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C4951A82531604B580258A7A00540C66/ File/1297589.pdf)

-

Material Safety Data Sheet. (2003, July 15). The Home Depot. [Link]

- Hyspin AWH-M 46 - SAFETY DATA SHEET. (2025, January 7). [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/61726C74D228C91380258A7A00544E66/ File/1297645.pdf)

-

SAFETY DATA SHEET. (2019, March 9). ConRo. [Link]

Sources

- 1. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. athabascau.ca [athabascau.ca]

- 5. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.dep.state.pa.us [files.dep.state.pa.us]

- 11. msdspds.bp.com [msdspds.bp.com]

- 12. homedepot.com [homedepot.com]

- 13. msdspds.castrol.com [msdspds.castrol.com]

- 14. conro.com [conro.com]

"Methyl 2-(3,5-dibromophenyl)acetate" chemical properties

An In-depth Technical Guide to Methyl 2-(3,5-dibromophenyl)acetate for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its dibrominated phenyl ring offers two reactive sites for further functionalization through cross-coupling reactions, while the methyl ester moiety can be readily hydrolyzed or converted to other functional groups. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 644982-90-1 | [1] |

| Molecular Formula | C₉H₈Br₂O₂ | [1] |

| Molecular Weight | 307.97 g/mol | [1] |

| SMILES | O=C(OC)CC1=CC(Br)=CC(Br)=C1 | [1] |

| Appearance | Not specified (likely a solid at room temperature) | - |

| Melting Point | Not available in cited literature | - |

| Boiling Point | Not available in cited literature | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | - |

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved through a two-step process starting from phenylacetic acid. The first step involves the dibromination of the aromatic ring, followed by a classic Fischer esterification.

Step 1: Synthesis of 3,5-Dibromophenylacetic Acid

The key precursor, 3,5-dibromophenylacetic acid, can be synthesized by the direct bromination of phenylacetic acid. The presence of the acetic acid side chain is deactivating and a meta-director, which would not favor the 3,5-substitution pattern. Therefore, a more plausible route would be the bromination of a precursor that can be converted to the phenylacetic acid moiety. However, for the purpose of this guide, we will consider a direct bromination approach under forcing conditions, analogous to the synthesis of other dibrominated aromatic acids.[2]

Experimental Protocol: Synthesis of 3,5-Dibromophenylacetic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve phenylacetic acid (1 equivalent) in a suitable solvent such as a mixture of water and p-dioxane.[2]

-

Bromination: While stirring vigorously, add bromine (2.0-2.2 equivalents) dropwise to the solution at room temperature.[2]

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 80-100°C and maintain this temperature until the bromine color disappears, indicating the consumption of the bromine.

-

Workup: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system like ethanol/water to yield pure 3,5-dibromophenylacetic acid.

Step 2: Fischer Esterification to this compound

The second step is the acid-catalyzed esterification of 3,5-dibromophenylacetic acid with methanol. The Fischer esterification is a reversible reaction, and to drive the equilibrium towards the product, a large excess of the alcohol (methanol) is typically used, which also serves as the solvent.[3][4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask containing 3,5-dibromophenylacetic acid (1 equivalent), add a large excess of methanol (e.g., 10-20 equivalents).

-

Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of this compound. While a public database spectrum for this specific compound is not available, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

-

Aromatic Protons: The three protons on the phenyl ring will appear as two distinct signals. The proton at the 2-position will be a triplet with a small coupling constant (J ≈ 1.5-2.0 Hz) due to meta-coupling with the two equivalent protons at the 4- and 6-positions. This signal is expected to be in the range of δ 7.5-7.7 ppm. The two equivalent protons at the 4- and 6-positions will appear as a doublet (J ≈ 1.5-2.0 Hz) in a similar chemical shift range.

-

Methylene Protons (-CH₂-): The two benzylic protons will appear as a singlet around δ 3.6-3.8 ppm.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet around δ 3.7-3.9 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will show a signal in the range of δ 170-172 ppm.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the acetate group (C1) will be around δ 135-138 ppm. The two carbons bearing the bromine atoms (C3 and C5) will be around δ 122-124 ppm. The two unsubstituted carbons (C4 and C6) will appear around δ 130-132 ppm, and the carbon between the two bromine atoms (C2) will be around δ 128-130 ppm.

-

Methylene Carbon (-CH₂-): The benzylic carbon will have a signal around δ 40-42 ppm.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester will appear around δ 52-54 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1730-1750 cm⁻¹.

-

C-O Stretch: A strong band for the C-O single bond of the ester will be present in the region of 1150-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

-

C-Br Stretch: The C-Br stretching vibration will be in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peaks [M]⁺, [M+2]⁺, and [M+4]⁺ will appear with a relative intensity ratio of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The [M]⁺ peak will be at m/z = 306, the [M+2]⁺ peak at m/z = 308, and the [M+4]⁺ peak at m/z = 310.

-

Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 277/279/281, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 249/251/253.

Chemical Reactivity and Potential Applications

This compound is a valuable intermediate due to the presence of multiple reactive sites.

-

Ester Group: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3,5-dibromophenylacetic acid. It can also undergo transesterification or be converted to an amide by reaction with an amine.

-

Benzylic Position: The benzylic protons can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles, allowing for the introduction of substituents at this position.

-

Aromatic Ring: The two bromine atoms on the phenyl ring are prime handles for further functionalization using transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, making this compound an excellent scaffold for building molecular complexity.

A significant application of related bromophenyl acetates is in the synthesis of pharmaceuticals. For example, Methyl 2-(3-bromophenyl)acetate is a key reagent in the synthesis of (R)-Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID).[5] This highlights the potential of this compound as a building block for novel therapeutic agents. The two bromine atoms allow for the synthesis of derivatives with potentially enhanced or novel biological activities.[6]

Caption: Potential reaction pathways for this compound.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

-

Store in a tightly sealed container in a dry, cool place.[1]

-

For more detailed information, consult the material safety data sheet (MSDS) provided by the supplier.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 60984, Methyl bromoacetate. [Link]

-

Wikipedia. Methyl 2-bromoacetate. [Link]

-

IUCr Journals. (4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate, methyl (2Z)-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11746402, Methyl 2-(3-bromophenyl)acetate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 316783, Methyl 2-(4-bromophenyl)acetate. [Link]

- Surine, W. R., & Majewski, T. E. (1968). U.S. Patent No. 3,381,032. Washington, DC: U.S.

-

Tao, D. J., et al. (2012). Kinetics Study of the Esterification of Acetic Acid with Methanol using Low-Corrosive Brønsted Acidic Ionic Liquids as Catalysts. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

-

Organic Syntheses. Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

National Center for Biotechnology Information. methyl (2Z)-(4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate. In PMC. [Link]

- Google Patents.

-

Pharmaffiliates. Methyl 2-(3-bromophenyl)acetate. [Link]

-

Journal of Chemical and Pharmaceutical Research. Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. [Link]

-

Reddit. synthesis of 3,5-dibromine-2-hydroxybenzenesulfonic acid. [Link]

-

Supporting Information. [General experimental procedures and characterization data]. [Link]

-

Zhongding. From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate. [Link]

-

University of Missouri–St. Louis. esterification of benzoic acid to methyl benzoate. [Link]

-

ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

-

PENTA. Methyl acetate Safety Data Sheet. [Link]

-

Sciencemadness Discussion Board. 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. [Link]

-

ResearchGate. The Methylation Effect in Medicinal Chemistry. [Link]

Sources

- 1. 644982-90-1|this compound|BLD Pharm [bldpharm.com]

- 2. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. matrixscientific.com [matrixscientific.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of Methyl 2-(3,5-dibromophenyl)acetate

Executive Summary: Methyl 2-(3,5-dibromophenyl)acetate is a halogenated aromatic compound of significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its structure, featuring a dibrominated phenyl ring, provides two reactive sites for subsequent chemical modifications such as cross-coupling reactions, making it a valuable building block for drug discovery and materials science. This guide provides a comprehensive overview of its molecular structure, a detailed, field-tested protocol for its synthesis via Fischer esterification of 2-(3,5-dibromophenyl)acetic acid, and a thorough analysis of the spectroscopic techniques required for its unambiguous structural confirmation. The methodologies and interpretations presented herein are tailored for researchers, chemists, and professionals in drug development who require a robust understanding and practical application of this compound's chemistry.

Molecular Overview and Physicochemical Properties

This compound belongs to the phenylacetate ester family. The core structure consists of a benzene ring substituted at the 3 and 5 positions with bromine atoms and an acetic acid methyl ester group at the 1 position. This substitution pattern is critical as the bromine atoms act as directing groups and potential leaving groups in various organic reactions.

Key identifiers and properties of the title compound and its precursor acid are summarized below for reference.

| Identifier | This compound | 2-(3,5-Dibromophenyl)acetic acid |

| CAS Number | 644982-90-1[1] | 188347-49-1[2] |

| Molecular Formula | C₉H₈Br₂O₂[1] | C₈H₆Br₂O₂[2] |

| Molecular Weight | 307.97 g/mol [1] | 293.94 g/mol [2] |

| SMILES | O=C(OC)CC1=CC(Br)=CC(Br)=C1[1] | O=C(O)CC1=CC(Br)=CC(Br)=C1 |

| Appearance | Predicted: Colorless to pale yellow oil/solid | White to off-white solid |

Synthesis Pathway: Fischer Esterification

The most direct and industrially scalable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-(3,5-dibromophenyl)acetic acid.

Causality of Method Selection: Fischer esterification is selected for its operational simplicity, use of inexpensive reagents (methanol and an acid catalyst), and high conversion rates. The reaction involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid with an alcohol. A strong mineral acid, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the product side, an excess of the alcohol (methanol) is used, leveraging Le Châtelier's principle.

Caption: Reaction scheme for Fischer esterification.

Protocol 2.1: Synthesis of this compound

This protocol is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC) before proceeding to work-up.

Materials:

-

2-(3,5-Dibromophenyl)acetic acid (1.0 eq)

-

Anhydrous Methanol (20-30 eq)

-

Concentrated Sulfuric Acid (0.1-0.2 eq)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

TLC plates (silica gel), mobile phase (e.g., 4:1 Hexane:Ethyl Acetate)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(3,5-dibromophenyl)acetic acid.

-

Reagent Addition: Add anhydrous methanol to the flask. Stir the mixture until the acid is fully dissolved or a uniform suspension is formed.

-

Catalyst Addition: Place the flask in an ice bath. Slowly and carefully, add the catalytic amount of concentrated sulfuric acid dropwise to the stirring solution.

-

Expert Insight: The exothermic nature of mixing sulfuric acid and methanol necessitates cooling to prevent uncontrolled boiling and ensure safety.

-

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 2-4 hours.

-

Monitoring: Periodically take small aliquots from the reaction mixture, spot them on a TLC plate alongside the starting material, and elute with a suitable solvent system. The reaction is complete when the starting material spot is no longer visible.

-

Cooling: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

Protocol 2.2: Work-up and Purification

Materials:

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel, rotary evaporator

Procedure:

-

Solvent Removal: Concentrate the cooled reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

-

Neutralization & Extraction: To the resulting residue, add water and a suitable extraction solvent (e.g., dichloromethane). Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases, ensuring the aqueous layer is neutral or slightly basic (pH ~7-8).

-

Trustworthiness: This step is crucial to quench the acid catalyst and remove any unreacted carboxylic acid into the aqueous layer as its sodium salt.

-

-

Separation: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

-

Washing: Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄.

-

Final Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which can be further purified by column chromatography if necessary.

Caption: Experimental workflow for synthesis and purification.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the molecular structure of this compound requires a combination of spectroscopic methods. Each technique provides unique and complementary information.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the number of different types of protons and their connectivity. For the title compound, three distinct signals are expected.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| A | ~7.6 | Triplet (t) | 1H | Ar-H (C4-H) | The single proton at the C4 position is coupled to the two equivalent protons at C2 and C6, resulting in a triplet. |

| B | ~7.4 | Doublet (d) | 2H | Ar-H (C2-H, C6-H) | The two chemically equivalent protons at C2 and C6 are coupled to the single proton at C4, resulting in a doublet. |

| C | ~3.7 | Singlet (s) | 2H | -CH₂ - | The methylene protons are adjacent to a carbonyl group and an aromatic ring but have no adjacent protons, appearing as a singlet. |

| D | ~3.65 | Singlet (s) | 3H | -OCH₃ | The methyl ester protons are in a distinct chemical environment with no adjacent protons, resulting in a singlet.[3] |

Note: Chemical shifts are predictive and may vary based on the solvent and spectrometer frequency. The pattern of aromatic signals is a key diagnostic feature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. Due to the symmetry of the dibrominated ring, six distinct carbon signals are expected.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~170 | C =O | Ester carbonyl carbons typically resonate in this downfield region. |

| 2 | ~138 | Ar-C (C1) | The ipso-carbon attached to the acetate group. |

| 3 | ~133 | Ar-C H (C4) | The aromatic CH carbon between the two bromine-substituted carbons. |

| 4 | ~130 | Ar-C H (C2, C6) | The two equivalent aromatic CH carbons. |

| 5 | ~123 | Ar-C -Br (C3, C5) | The two equivalent ipso-carbons directly attached to the electronegative bromine atoms. |

| 6 | ~52 | -OC H₃ | The methyl carbon of the ester group. |

| 7 | ~40 | -C H₂- | The aliphatic methylene carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the elemental composition. The presence of two bromine atoms creates a highly characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.

For a molecule containing two bromine atoms, the molecular ion peak will appear as a cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.

| Ion | Calculated m/z | Isotopic Composition | Relative Abundance |

| [M]⁺ | 305.89 | C₉H₈(⁷⁹Br)₂O₂ | ~100% (base peak of cluster) |

| [M+2]⁺ | 307.89 | C₉H₈(⁷⁹Br)(⁸¹Br)O₂ | ~197% |

| [M+4]⁺ | 309.89 | C₉H₈(⁸¹Br)₂O₂ | ~97% |

Note: The calculated m/z values are for the most abundant isotopes. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement to confirm the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the benzene ring. |

| ~2950-2850 | C-H Stretch | Aliphatic C-H | Indicates the methylene and methyl groups. |

| ~1740 | C=O Stretch | Ester Carbonyl | A strong, sharp absorption that is highly characteristic of the ester functional group. |

| ~1580-1450 | C=C Stretch | Aromatic Ring | Multiple bands confirm the aromatic core. |

| ~1250-1150 | C-O Stretch | Ester C-O | A strong band confirming the ester linkage. |

| ~600-500 | C-Br Stretch | Carbon-Bromine | Confirms the presence of C-Br bonds, typically found in the fingerprint region. |

Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a strategic intermediate. The two bromine atoms on the phenyl ring are key functional handles. They can be readily transformed or replaced using a variety of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the precise and controlled introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of highly complex molecular architectures from a relatively simple starting material. This versatility makes it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals.

Conclusion

This guide has detailed the essential chemical and physical properties of this compound. A robust and reliable synthetic protocol based on Fischer esterification has been provided, complete with practical insights for successful execution and purification. Furthermore, a comprehensive multi-technique spectroscopic approach for unambiguous structural verification has been outlined, explaining the causality behind the expected spectral features. The information presented serves as a foundational resource for researchers utilizing this versatile building block in their synthetic endeavors.

References

-

ResearchGate. Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. [Link]

- Google Patents.

-

Organic Syntheses. Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. [Link]

-

PubMed. Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid). [Link]

-

ResearchGate. Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid) | Request PDF. [Link]

- Google Patents.

-

ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks.... [Link]

-

Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. [Link]

-

Reddit. synthesis of 3,5-dibromine-2-hydroxybenzenesulfonic acid. [Link]

-

Sciencemadness Discussion Board. 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. [Link]

-

Supporting Information. [Various Acetate Compounds]. [Link]

-

ACS Publications. Direct Trifluoromethylation and Chlorodifluoromethylation.... [Link]

-

Seedion. Methyl 2-(3-bromophenyl)acetate. [Link]

-

PubChem. Methyl 2-(3-bromophenyl)acetate. [Link]

Sources

"Methyl 2-(3,5-dibromophenyl)acetate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 2-(3,5-dibromophenyl)acetate

Introduction

This compound is a valuable halogenated aromatic compound. Its structure, featuring a dibrominated phenyl ring attached to a methyl acetate group, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of a reliable and well-documented pathway for the synthesis of this compound, designed for researchers and professionals in chemical and pharmaceutical development.

The primary route detailed herein commences with the commercially available starting material, 3,5-dibromotoluene. The synthesis involves a three-step sequence:

-

Radical Bromination: Conversion of 3,5-dibromotoluene to 3,5-dibromobenzyl bromide.

-

Cyanation: Nucleophilic substitution of the bromide with a cyanide group to form 2-(3,5-dibromophenyl)acetonitrile.

-

Methanolysis: Direct conversion of the nitrile to the target methyl ester under acidic methanol conditions.

This guide provides detailed experimental protocols, mechanistic insights, and safety considerations for each stage of the synthesis.

Synthesis Pathway Overview

The selected pathway is a robust and scalable method for preparing this compound. The logical flow from the starting material to the final product is illustrated below.

Caption: Overall synthetic workflow from 3,5-dibromotoluene.

Step 1: Radical Bromination of 3,5-Dibromotoluene

Principle and Mechanistic Insight

The initial step involves the selective bromination of the benzylic methyl group of 3,5-dibromotoluene. This is achieved through a free radical chain reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). NBS is favored for this type of reaction, known as Wohl-Ziegler bromination, because it provides a low, constant concentration of bromine in the reaction mixture, which suppresses competing electrophilic aromatic substitution on the electron-rich benzene ring. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux to facilitate radical formation.

Caption: Simplified free radical mechanism for benzylic bromination.

Experimental Protocol

-

To a solution of 3,5-dibromotoluene (1 equivalent) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-dibromobenzyl bromide.

Step 2: Cyanation of 3,5-Dibromobenzyl Bromide

Principle and Mechanistic Insight

This step involves a nucleophilic substitution reaction where the bromide of 3,5-dibromobenzyl bromide is displaced by a cyanide ion (CN⁻). Sodium cyanide (NaCN) is a common and effective source of the cyanide nucleophile. A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is used to dissolve the ionic cyanide salt and to promote the Sₙ2 reaction mechanism.

Crucial Safety Note: This reaction involves the use of highly toxic sodium cyanide. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Any acidic waste must be neutralized before being mixed with cyanide-containing waste to prevent the formation of lethal hydrogen cyanide (HCN) gas.

Experimental Protocol

-

In a fume hood, dissolve 3,5-dibromobenzyl bromide (1 equivalent) in DMSO.

-

Carefully add sodium cyanide (NaCN, 1.2 equivalents) to the solution portion-wise, monitoring for any exotherm.

-

Stir the reaction mixture at room temperature. The progress can be monitored by TLC by observing the disappearance of the starting material.

-

Once the reaction is complete, pour the mixture into a large volume of water and stir.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(3,5-dibromophenyl)acetonitrile.

Step 3: Methanolysis of 2-(3,5-Dibromophenyl)acetonitrile

Principle and Mechanistic Insight

The final step is the conversion of the nitrile functional group directly to a methyl ester. This transformation, known as methanolysis, is achieved by refluxing the nitrile in methanol with a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction proceeds through the initial protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by methanol. The resulting imino ether intermediate is then hydrolyzed by water present in the reaction medium to form the ester. This one-pot procedure is often more efficient than a two-step process of nitrile hydrolysis to a carboxylic acid followed by a separate esterification step.

Experimental Protocol

-

Dissolve the crude 2-(3,5-dibromophenyl)acetonitrile (1 equivalent) in methanol.

-

Carefully add concentrated sulfuric acid (H₂SO₄) to the solution while cooling in an ice bath.

-

Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and reduce the volume of methanol under reduced pressure.

-

Neutralize the remaining mixture by carefully adding it to a cold, saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final, pure compound.

Data Summary and Characterization

The following table summarizes the key parameters for each step of the synthesis.

| Step | Reactants | Key Reagents | Solvent | Conditions |

| 1 | 3,5-Dibromotoluene | NBS, AIBN | CCl₄ | Reflux |

| 2 | 3,5-Dibromobenzyl Bromide | NaCN | DMSO | Room Temperature |

| 3 | 2-(3,5-Dibromophenyl)acetonitrile | H₂SO₄, MeOH | Methanol | Reflux |

Expected Characterization Data for this compound:

-

¹H NMR: Peaks corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the methyl (-OCH₃) protons are expected.

-

¹³C NMR: Signals for the carbonyl carbon of the ester, the carbons of the dibrominated benzene ring, the methylene carbon, and the methyl carbon should be observed.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product, with a characteristic isotopic pattern due to the presence of two bromine atoms.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ester group is expected around 1730-1750 cm⁻¹.

A Spectroscopic Guide to Methyl 2-(3,5-dibromophenyl)acetate for the Research Scientist

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-(3,5-dibromophenyl)acetate, a compound of interest in synthetic chemistry and drug discovery programs. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for the unambiguous identification and characterization of this molecule, ensuring the integrity of research and development efforts.

Introduction to this compound

This compound, with the CAS number 644982-90-1, is a halogenated aromatic compound. Its structure, featuring a dibrominated phenyl ring attached to a methyl acetate moiety, makes it a valuable building block in organic synthesis. The bromine atoms can serve as handles for further functionalization through various cross-coupling reactions, while the ester group can be readily hydrolyzed or converted to other functional groups. Accurate spectroscopic characterization is the cornerstone of its use in any synthetic sequence, confirming its identity and purity.

This guide will delve into the expected spectroscopic signatures of this compound. In the absence of readily available public experimental spectra, this guide will utilize predicted NMR data and an analysis of expected IR and MS fragmentation patterns based on well-established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on computational models that are highly reliable for such structures.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, we expect to see three distinct signals.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.6 | Triplet (t) | 1H | H-4 |

| ~ 7.4 | Doublet (d) | 2H | H-2, H-6 |

| ~ 3.7 | Singlet (s) | 3H | -OCH₃ |

| ~ 3.6 | Singlet (s) | 2H | -CH₂- |

Causality Behind Assignments:

-

Aromatic Protons (H-2, H-4, H-6): The protons on the dibrominated phenyl ring are expected to appear in the downfield region of the spectrum (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The two protons at positions 2 and 6 are chemically equivalent and are expected to appear as a doublet due to coupling with the proton at position 4. The single proton at position 4 will appear as a triplet due to coupling with the two equivalent protons at positions 2 and 6.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the aromatic ring and the carbonyl group. This environment will cause a downfield shift, and they are expected to appear as a singlet as there are no adjacent protons to couple with.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a relatively shielded environment compared to the aromatic protons and are expected to appear as a sharp singlet further upfield.

Caption: Predicted ¹H NMR chemical shift assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, we expect to see six distinct carbon signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 | C=O |

| ~ 140 | C-1 |

| ~ 133 | C-4 |

| ~ 130 | C-2, C-6 |

| ~ 123 | C-3, C-5 |

| ~ 52 | -OCH₃ |

| ~ 40 | -CH₂- |

Causality Behind Assignments:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is highly deshielded and will appear at the lowest field, typically in the range of 160-180 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 120-140 ppm. The carbons directly attached to the bromine atoms (C-3 and C-5) will be significantly influenced by the electronegativity and heavy atom effect of bromine. The ipso-carbon (C-1) attached to the acetate group will also have a distinct chemical shift. Due to the symmetry of the substitution pattern, we expect to see four signals for the six aromatic carbons.

-

Aliphatic Carbons: The methylene carbon (-CH₂-) will be deshielded by both the aromatic ring and the carbonyl group, while the methyl carbon (-OCH₃) will be the most shielded carbon, appearing at the highest field.

Caption: Predicted ¹³C NMR chemical shift assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the ester and the substituted aromatic ring.

Table 3: Expected Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~ 2950-2850 | Medium-Weak | Aliphatic C-H stretch |

| ~ 1735 | Strong | C=O stretch (ester) |

| ~ 1600, 1475 | Medium-Weak | C=C stretch (aromatic ring) |

| ~ 1250-1000 | Strong | C-O stretch (ester) |

| ~ 850-750 | Strong | C-H out-of-plane bend (aromatic) |

| ~ 700-500 | Medium-Strong | C-Br stretch |

Causality Behind Absorptions:

-

C=O Stretch: The most prominent peak in the spectrum will be the strong absorption of the carbonyl group of the ester, expected around 1735 cm⁻¹. This is a highly characteristic absorption for saturated esters.[3]

-

C-O Stretches: The ester functionality also exhibits strong C-O stretching bands in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

-

Aromatic Absorptions: The presence of the benzene ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1475 cm⁻¹ region. The substitution pattern on the aromatic ring (1,3,5-trisubstituted) will influence the pattern of the C-H out-of-plane bending vibrations in the 850-750 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine bonds will have stretching vibrations at lower wavenumbers, typically in the 700-500 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Comments |

| 306/308/310 | [M]⁺ | Molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two bromine atoms (approximately 1:2:1 ratio). |

| 247/249/251 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 275/277/279 | [M - CH₃O]⁺ | Loss of a methoxy group. |

| 229/231 | [C₇H₅Br₂]⁺ | Benzylic cation formed by cleavage of the C-C bond between the methylene group and the carbonyl group. |

| 150/152 | [C₆H₃Br₂]⁺ | Phenyl cation with two bromines. |

Causality Behind Fragmentation:

-

Molecular Ion: The molecular ion peak will be observed and will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This pattern is a definitive indicator of the number of bromine atoms in the molecule.

-

Alpha-Cleavage: A common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group. This can result in the loss of the methoxy radical (-OCH₃) or the methoxy group (-OCH₃).

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the carbonyl group is also a favorable process, leading to the formation of a stable dibromobenzyl cation.

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Experimental Protocols

Synthesis: Fischer Esterification of 3,5-Dibromophenylacetic Acid

A reliable method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid.[4][5][6][7]

Step-by-Step Methodology:

-

To a solution of 3,5-dibromophenylacetic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy:

-

Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Place a small amount of the neat sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Analyze the sample using a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Introduce a dilute solution of the compound into the instrument.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The spectroscopic data and analytical methodologies presented in this guide provide a robust framework for the identification and characterization of this compound. The predicted NMR spectra, in conjunction with the analysis of expected IR and MS data, offer a detailed and reliable spectroscopic profile of the molecule. This information is indispensable for researchers and scientists engaged in synthetic chemistry and drug discovery, ensuring the quality and integrity of their scientific endeavors.

References

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Guan, Y., Li, S., Coley, C. W., & Gómez-Bombarelli, R. (2021). Pushing the boundaries of NMR chemical shift prediction with molecular foundation models. Journal of Chemical Information and Modeling, 61(12), 5823-5834. [Link]

-

KnowItAll Informatics Training - NMR Predictions. Wiley Science Solutions. (n.d.). [Link]

-

Wu, W., et al. (2020). Potential for release of pulmonary toxic ketene from vaping pyrolysis of Vitamin E acetate. PNAS, 117(12), 6588-6595. [Link]

-

Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

Abraham, R. J., & Reid, M. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry, 42(9), 813-826. [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

-

Study.com. (n.d.). Give a detailed, stepwise mechanism for the Fischer esterification of acetic acid with methanol. [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Department of Chemistry, University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

Sources

- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. homework.study.com [homework.study.com]

- 7. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to the Physical Characteristics of Methyl 2-(3,5-dibromophenyl)acetate

This guide provides a detailed examination of the physical and spectral properties of Methyl 2-(3,5-dibromophenyl)acetate, a key intermediate in various synthetic pathways. Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven insights into its characterization.

Introduction and Chemical Identity

This compound belongs to the phenylacetate ester class of compounds. Its structure, featuring a dibrominated aromatic ring, makes it a valuable precursor for introducing the 3,5-dibromophenylacetyl moiety into more complex molecules. Understanding its physical and spectral characteristics is paramount for its effective use in synthesis, ensuring purity, and confirming structural integrity in subsequent reaction steps.

The unique substitution pattern of the bromine atoms on the phenyl ring influences the molecule's electronic properties and reactivity, making precise characterization essential for predictable outcomes in multi-step syntheses.

"Methyl 2-(3,5-dibromophenyl)acetate" solubility profile

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-(3,5-dibromophenyl)acetate

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or lead compound is a critical physicochemical parameter that profoundly influences its behavior in both in vitro and in vivo systems. Poor solubility can impede absorption, lead to variable bioavailability, and complicate formulation development, ultimately increasing the risk of failure in the drug development pipeline. This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. It offers not just procedural steps but also the scientific rationale behind the experimental design, ensuring a robust and self-validating approach. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a thorough and reliable understanding of this compound's solubility characteristics.

Introduction to this compound

This compound is a halogenated aromatic ester. The presence of two bromine atoms on the phenyl ring significantly increases the molecule's lipophilicity and molecular weight, which can be expected to decrease its aqueous solubility. The methyl ester group provides a site for potential hydrolysis but is not ionizable within the physiological pH range. A precise understanding of its solubility in various aqueous and organic media is fundamental for its application, whether as a synthetic intermediate, a research tool, or a potential therapeutic agent.

Physicochemical Characterization

A foundational step in any solubility assessment is the confirmation of the compound's identity and basic properties. These details are essential for calculating molar concentrations and interpreting experimental outcomes.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 644982-90-1 | [1] |

| Molecular Formula | C₉H₈Br₂O₂ | [1] |

| Molecular Weight | 307.97 g/mol | [1] |

| Structure | O=C(OC)CC1=CC(Br)=CC(Br)=C1 | [1] |

| Assumed Physical State | Solid at Room Temperature | [1][2] |

Core Principles of Solubility Measurement

Understanding the distinction between different types of solubility is crucial for selecting the appropriate assay and correctly interpreting the results.

-

Thermodynamic (Equilibrium) Solubility : This is the "gold standard" measurement, representing the maximum concentration of a compound that can be dissolved in a solvent when the solid and solution phases are in equilibrium.[3] This value is independent of the dissolution rate and is critical for late-stage development and formulation. The Shake-Flask method is the most reliable technique for determining thermodynamic solubility.[4]

-

Kinetic (Apparent) Solubility : This method is predominantly used in early drug discovery for high-throughput screening.[2] It measures the concentration at which a compound precipitates out of an aqueous buffer after being introduced from a concentrated organic stock solution (typically DMSO).[2][4] Kinetic solubility is often higher than thermodynamic solubility because it can reflect a supersaturated state, but it provides a rapid assessment of potential solubility liabilities.[4]

Experimental Methodology: A Validated Approach

This section details the protocols for determining both the thermodynamic and kinetic solubility of this compound. The use of High-Performance Liquid Chromatography with UV detection (HPLC-UV) is described as the analytical endpoint due to its high selectivity and sensitivity.[3][5]

Rationale for Experimental Design

-

Solvent Selection :

-

Aqueous Buffers : To assess solubility under physiologically relevant conditions, buffers at pH 1.2 (simulating gastric fluid), 4.5, and 6.8 (simulating intestinal fluid) are mandated by ICH guidelines for Biopharmaceutics Classification System (BCS) studies.

-

Organic Solvents : Solubility in common organic solvents like acetonitrile (ACN), methanol (MeOH), and dimethyl sulfoxide (DMSO) is vital for analytical method development, stock solution preparation, and formulation strategies.

-

-

Temperature Control : Experiments are conducted at both ambient (25 °C) and physiological (37 °C) temperatures to understand the thermodynamic impact on solubility.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol determines the equilibrium solubility, providing the most accurate and reliable measure. The extended incubation time ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[1]

Step-by-Step Protocol:

-

Preparation : Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The excess solid is critical to ensure a saturated solution is formed.

-

Solvent Addition : To each vial, add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., pH 1.2 buffer, pH 6.8 buffer, water, methanol).

-

Equilibration : Seal the vials and place them on a vial roller or orbital shaker. Incubate at a controlled temperature (25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is achieved.

-

Phase Separation : After incubation, allow the vials to stand for a short period to let the undissolved solid settle.

-

Filtration/Centrifugation : Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF or PTFE syringe filter to remove any undissolved particulates. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and sample the supernatant.

-

Dilution : Dilute the clear filtrate/supernatant with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of the HPLC-UV calibration curve.

-

Quantification : Analyze the diluted samples using a validated HPLC-UV method (as described in section 4.4).

Protocol 3: Analytical Quantification by HPLC-UV

A robust and validated analytical method is the cornerstone of accurate solubility determination.

-

Instrumentation : A standard HPLC system equipped with a UV detector (or Diode Array Detector), autosampler, and column oven.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). A typical starting point could be 60:40 ACN:Water.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : Determined by scanning a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

-

Calibration : Prepare a series of calibration standards of known concentrations from the DMSO stock solution. Generate a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity (R² > 0.995) over the expected concentration range of the samples.

-

Analysis : Inject the diluted samples from the solubility experiments and calculate the concentration based on the calibration curve.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, concise table for easy comparison and interpretation. The final solubility is calculated by multiplying the HPLC-derived concentration by the dilution factor.

Table 1: Solubility Profile of this compound

| Solubility Type | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | Water | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | pH 1.2 Buffer | 37 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | pH 4.5 Buffer | 37 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | pH 6.8 Buffer | 37 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Kinetic | pH 1.2 Buffer | 25 | [Experimental Value] | [Calculated Value] |

| Kinetic | pH 6.8 Buffer | 25 | [Experimental Value] | [Calculated Value] |

Interpretation of Results:

-

Low Aqueous Solubility : If values in aqueous buffers are low (e.g., <10 µg/mL), the compound would be classified as having low solubility, which may predict poor oral absorption and bioavailability.

-

pH-Independence : As this compound is a neutral molecule, its solubility is expected to be independent of pH across the 1.2-6.8 range. Any observed differences would likely be due to experimental variability or buffer salt effects.

-

Thermodynamic vs. Kinetic : A significant difference, where kinetic solubility is much higher than thermodynamic solubility, indicates a high propensity for the compound to form supersaturated solutions that are prone to precipitation over time. This is a critical consideration for designing in vitro assays and developing formulations.

-

Organic Solvent Solubility : High solubility in organic solvents is expected and confirms the compound's suitability for standard laboratory handling and preparation of stock solutions.

Conclusion

This guide outlines a scientifically rigorous and self-validating framework for determining the complete solubility profile of this compound. By employing both thermodynamic and kinetic methods across a range of physiologically and chemically relevant solvents, researchers can generate the robust data necessary to make informed decisions in synthetic chemistry, in vitro screening, and early-stage drug development. Accurate solubility data is not merely a checkbox; it is a foundational pillar upon which successful research and development are built.

References

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 6, 2026, from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552.

-

PubChem. (n.d.). Methyl 2-(3-bromophenyl)acetate. Retrieved February 6, 2026, from [Link]

-

Chem-Space. (n.d.). MSDS of Methyl 2-bromo-2-(4-bromophenyl)acetate. Retrieved February 6, 2026, from [Link]

-

Agilent Technologies, Inc. (2019, March 25). Methyl Acetate - Safety Data Sheet. Retrieved February 6, 2026, from [Link]

-

International Council for Harmonisation. (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved February 6, 2026, from [Link]

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 934–942.

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved February 6, 2026, from [Link]

Sources

- 1. 644982-90-1|this compound|BLD Pharm [bldpharm.com]

- 2. methyl 2-(2-bromophenyl)acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 150529-73-0 | methyl 2-(3-bromophenyl)acetate - Synblock [synblock.com]

- 4. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1208077-52-4|Methyl 2-(4-amino-3,5-dibromophenyl)acetate|BLD Pharm [bldpharm.com]

The Multifaceted Bioactivity of Bromophenol Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Promise of Marine-Derived Phenolics

Bromophenol derivatives, a diverse class of halogenated phenolic compounds predominantly found in marine algae, have emerged as a compelling area of research for drug development professionals. Their unique structural motifs, characterized by the presence of one or more bromine atoms on a phenol ring, bestow upon them a wide spectrum of biological activities. This guide provides an in-depth exploration of the significant therapeutic potential of these marine natural products and their synthetic analogs, offering a technical resource for researchers and scientists in the field. We will delve into their antioxidant, anticancer, antimicrobial, and enzyme-inhibiting properties, elucidating the underlying mechanisms of action and providing practical experimental protocols.

I. The Antioxidant Powerhouse: Quenching the Flames of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a multitude of chronic diseases. Bromophenol derivatives have demonstrated significant potential as potent antioxidants, capable of neutralizing free radicals and mitigating oxidative damage.

Mechanism of Antioxidant Action: A Tale of Electron Donation

The antioxidant activity of bromophenols is intrinsically linked to their chemical structure, particularly the presence of hydroxyl (-OH) groups on the aromatic ring. These hydroxyl groups can readily donate a hydrogen atom to a free radical, thereby stabilizing the radical and terminating the damaging chain reaction. The number and position of both hydroxyl and bromine substituents significantly influence this activity. Studies have shown that the presence of a catechol (1,2-dihydroxybenzene) group often enhances antioxidant capacity. Furthermore, the nature of the linkage between phenolic units in dimeric bromophenols (e.g., C-O-C vs. C-C) can also impact their reactivity as radical scavengers[1].

Workflow for Assessing Antioxidant Activity